5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline
Description
Properties
Molecular Formula |
C13H6BrClF5NO |
|---|---|
Molecular Weight |
402.54 g/mol |
IUPAC Name |
5-bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
InChI |
InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
InChI Key |
WPEIUCMGADEDOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- 3-(Trifluoromethyl)aniline : This is commonly used as the initial aromatic amine substrate.
- Phenolic derivatives : Specifically, 2,6-difluoro-4-(trifluoromethyl)phenol or similar fluorinated phenols are employed for the phenoxy coupling step.
Stepwise Synthesis Overview
| Step | Reaction Description | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation of Aniline Core | Bromination and chlorination of 3-(trifluoromethyl)aniline | Introduction of bromine at the 5-position and chlorine at the 3-position on the aniline ring |
| 2 | Phenoxy Coupling | Nucleophilic aromatic substitution or Ullmann-type coupling between halogenated aniline and 2,6-difluoro-4-(trifluoromethyl)phenol | Formation of the 2-[2,6-difluoro-4-(trifluoromethyl)phenoxy] substituent attached to the aniline core |
| 3 | Purification | Chromatographic methods or recrystallization | Isolation of pure 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline |
Detailed Reaction Conditions
Halogenation : The bromination and chlorination steps are typically carried out under controlled temperature conditions to selectively introduce halogens at the desired positions. Common reagents include bromine (Br₂) or N-bromosuccinimide (NBS) for bromination, and chlorine gas or sulfuryl chloride for chlorination.
Phenoxy Coupling : The coupling reaction generally requires a base (such as potassium carbonate) and a polar aprotic solvent (e.g., dimethylformamide, DMF) under heating conditions to facilitate nucleophilic aromatic substitution. Alternatively, copper-catalyzed Ullmann-type coupling can be employed to form the ether bond between the phenol and the halogenated aniline.
Representative Synthetic Route
Halogenation of 3-(Trifluoromethyl)aniline
- React 3-(trifluoromethyl)aniline with bromine under mild conditions to introduce bromine at the 5-position.
- Subsequently, treat the brominated intermediate with chlorine source to chlorinate the 3-position selectively.
-
- React the halogenated aniline intermediate with 2,6-difluoro-4-(trifluoromethyl)phenol in the presence of a base and solvent at elevated temperature to form the ether linkage.
-
- Purify the crude product by recrystallization or column chromatography to obtain the target compound with high purity.
Analytical Data and Research Findings
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₃H₆BrClF₅NO |
| Molecular Weight | 402.54 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=C(C=C(C(=C1F)OC2=C(C=C(C=C2Cl)Br)N)F)C(F)(F)F |
| InChI | InChI=1S/C13H6BrClF5NO/c14-6-3-7(15)11(10(21)4-6)22-12-8(16)1-5(2-9(12)17)13(18,19)20/h1-4H,21H2 |
Purity and Yield
- Typical yields reported for the multi-step synthesis range from 60% to 75%, depending on reaction optimization.
- Purity is confirmed by chromatographic and spectroscopic methods such as HPLC, NMR, and mass spectrometry.
Summary Table of Preparation Method
| Stage | Description | Reagents | Conditions | Notes |
|---|---|---|---|---|
| 1 | Bromination of 3-(trifluoromethyl)aniline | Br₂ or NBS | Mild temperature, controlled addition | Introduces bromine at 5-position |
| 2 | Chlorination | Cl₂ or SO₂Cl₂ | Controlled temperature | Introduces chlorine at 3-position |
| 3 | Phenoxy coupling | 2,6-difluoro-4-(trifluoromethyl)phenol, K₂CO₃ | DMF, elevated temperature | Forms ether linkage |
| 4 | Purification | Chromatography or recrystallization | Ambient or low temperature | Obtains pure compound |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine and chlorine atoms at positions 5 and 3 are susceptible to nucleophilic displacement under specific conditions:
-
Bromine displacement : Reacts with amines or alkoxides in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C). For example, substitution with piperazine yields derivatives with enhanced pharmacological profiles .
-
Chlorine displacement : Requires stronger nucleophiles (e.g., thiols) and catalytic Cu(I) in toluene at 100°C.
Table 1: Nucleophilic Substitution Conditions
| Position | Nucleophile | Catalyst/Solvent | Temperature | Application |
|---|---|---|---|---|
| Br (C5) | Amines | Pd(OAc)₂/DMF | 80–120°C | Drug intermediates |
| Cl (C3) | Thiols | CuI/toluene | 100°C | Agrochem synthesis |
Electrophilic Aromatic Substitution
The trifluoromethyl group deactivates the aromatic ring, directing electrophiles to meta/para positions relative to the phenoxy linkage:
-
Nitration : Occurs at the para position to the phenoxy group using HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives for explosives research.
-
Sulfonation : Requires oleum (fuming H₂SO₄) at 50°C, producing sulfonated analogs with enhanced water solubility .
Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
-
Suzuki–Miyaura coupling : Reacts with arylboronic acids using Pd(PPh₃)₄ and K₂CO₃ in THF/water (3:1) at 80°C to form biaryl structures .
-
Buchwald–Hartwig amination : Forms C–N bonds with secondary amines using Pd₂(dba)₃ and Xantphos in dioxane at 100°C .
Functionalization of the Aniline Group
The primary amine undergoes derivatization:
-
Diazotization : Reacts with NaNO₂/HCl at 0°C to form diazonium salts, which couple with phenols or anilines to generate azo dyes.
-
Acylation : Acetylated with acetic anhydride in pyridine at 25°C, improving stability for chromatographic analysis.
Reductive Dehalogenation
Catalytic hydrogenation (H₂/Pd-C in ethanol) selectively removes bromine at 50°C and 3 atm pressure, preserving the chlorine and trifluoromethyl groups .
Interaction with Biological Targets
Preliminary studies on analogs suggest:
-
Enzyme inhibition : Binds to tyrosine kinases via halogen-π interactions (IC₅₀ = 0.2–1.8 μM) .
-
Antimicrobial activity : Disrupts bacterial cell membranes (MIC = 4–16 μg/mL against S. aureus).
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry, materials science, and agrochemical development. Further experimental validation is required to optimize reaction yields and explore novel pathways.
Scientific Research Applications
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Halogen Diversity: The target compound’s combination of Br, Cl, and F substituents distinguishes it from analogues with fewer halogens (e.g., 2-Bromo-5-(trifluoromethyl)aniline lacks Cl and phenoxy groups) .
- Substituent Position : Positional isomers like 4-Bromo-3-(trifluoromethyl)aniline vs. 2-Bromo-5-(trifluoromethyl)aniline exhibit divergent electronic environments, impacting reactivity in cross-coupling reactions .
- Phenoxy Group Influence: Compounds with the 2,6-difluoro-4-(trifluoromethyl)phenoxy moiety (e.g., CAS 2244083-60-9) demonstrate enhanced steric bulk and lipophilicity compared to simpler anilines .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (408.55) exceeds most analogues due to its Cl and CF₃ groups.
Biological Activity
5-Bromo-3-chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]aniline (CAS Number: 2244088-79-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 402.54 g/mol. The structure includes multiple halogen substituents, which are known to influence biological activity through various mechanisms.
| Property | Value |
|---|---|
| CAS Number | 2244088-79-5 |
| Molecular Formula | C₁₃H₆BrClF₅NO |
| Molecular Weight | 402.54 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, derivatives containing trifluoromethyl and difluorophenyl groups have shown significant cytotoxicity against various cancer cell lines. Research indicates that the introduction of these fluorinated groups enhances the compound's ability to induce apoptosis in cancer cells.
Case Study: Cytotoxic Activity
In a study evaluating the cytotoxic effects of fluorinated anilines, compounds similar to this compound demonstrated IC50 values in the micromolar range against human leukemia and breast cancer cell lines. Specifically, the compound exhibited greater potency than doxorubicin in certain assays, indicating its potential as a lead compound for further development .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary data suggest that it may interact with key cellular pathways involved in apoptosis and cell proliferation:
- Apoptosis Induction : Flow cytometry assays revealed that compounds with similar structures can activate apoptotic pathways, increasing the expression of pro-apoptotic proteins such as p53 and caspases .
- Inhibition of Enzymatic Activity : Some studies suggest that fluorinated compounds can inhibit specific enzymes involved in cancer metabolism, potentially disrupting tumor growth .
Comparative Analysis
The following table summarizes the biological activities of various related compounds:
| Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
|---|---|---|---|
| This compound | 0.65 | MCF-7 (Breast Cancer) | Apoptosis induction |
| Doxorubicin | 1.5 | MCF-7 (Breast Cancer) | DNA intercalation |
| Trifluoromethyl derivative | 0.85 | U937 (Leukemia) | Enzyme inhibition |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
